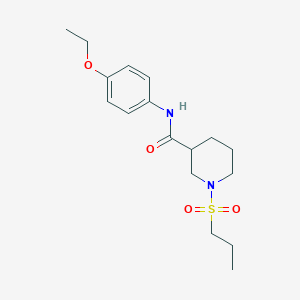![molecular formula C20H27N5O B5317815 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) family. BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane targets BTK, a protein that is essential for B cell receptor (BCR) signaling. BCR signaling is a critical pathway for B cell activation and survival. Upon stimulation, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. Inhibition of BTK by this compound blocks the BCR signaling pathway, leading to impaired B cell activation and survival.
Biochemical and Physiological Effects
This compound has been shown to inhibit BTK activity in both normal and malignant B cells. Inhibition of BTK by this compound leads to reduced cell proliferation and survival, as well as impaired migration and adhesion. In preclinical models of B cell malignancies, this compound has been shown to reduce tumor growth and prolong survival.
Advantages and Limitations for Lab Experiments
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for BTK, making it an effective tool for studying BCR signaling and B cell biology. However, this compound has some limitations. Its efficacy may vary depending on the specific type of B cell malignancy being studied. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane. One area of interest is the development of combination therapies that include this compound and other targeted agents. Another area of focus is the identification of biomarkers that can predict response to this compound and other BTK inhibitors. Additionally, there is ongoing research on the use of this compound in other B cell-related diseases, such as autoimmune disorders and graft-versus-host disease. Finally, further preclinical and clinical studies are needed to fully understand the efficacy and safety of this compound as a potential treatment for B cell malignancies.
Synthesis Methods
The synthesis of 1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane involves several steps, including the preparation of key intermediates and the final coupling reaction. The process was first reported in a patent application by Takeda Pharmaceutical Company Limited in 2014. The patent describes a method for synthesizing this compound using readily available starting materials and standard organic chemistry techniques.
Scientific Research Applications
1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane has been extensively studied in preclinical models of B cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to impaired cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth in xenograft models of CLL and NHL. These findings suggest that this compound has the potential to be an effective treatment for B cell malignancies.
properties
IUPAC Name |
(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-[3-(1H-pyrazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-10-11-24(2)20(15-23)6-8-25(9-7-20)19(26)17-5-3-4-16(12-17)18-13-21-22-14-18/h3-5,12-14H,6-11,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLYYRDMVZGCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCN(CC2)C(=O)C3=CC=CC(=C3)C4=CNN=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)
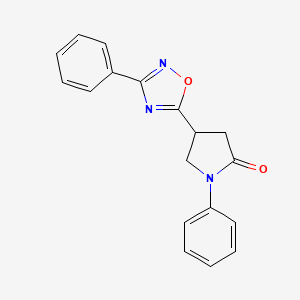
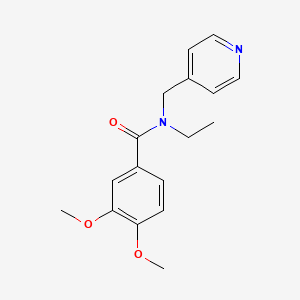
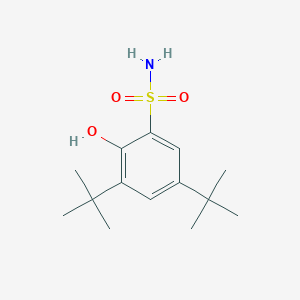
![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
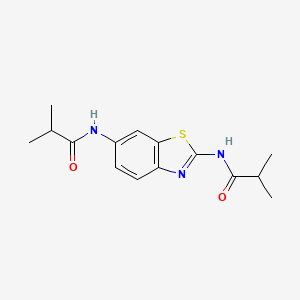
![4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317781.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)
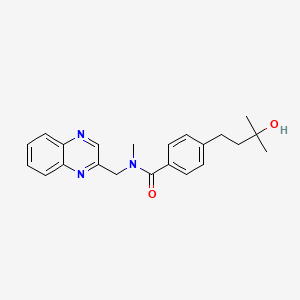
![1-(3-ethylisoxazol-5-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5317821.png)
